![molecular formula C19H22N2O2 B4751352 N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4751352.png)
N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide
Übersicht
Beschreibung
N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BMS-986165, is a small molecule inhibitor that targets the TYK2 enzyme. TYK2 is a member of the JAK family of kinases, which play a crucial role in the signaling pathways of cytokines. Cytokines are proteins that regulate immune responses, inflammation, and hematopoiesis. The inhibition of TYK2 has been shown to have therapeutic potential in various autoimmune and inflammatory diseases.
Wirkmechanismus
TYK2 plays a crucial role in the signaling pathways of cytokines such as IL-12, IL-23, and type I interferons. The inhibition of TYK2 by N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide leads to a reduction in cytokine production and downstream signaling pathways, resulting in a decrease in inflammation and immune responses. The selectivity of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide for TYK2 over other JAK family kinases such as JAK1, JAK2, and JAK3 is a key advantage in terms of reducing potential side effects.
Biochemical and Physiological Effects:
In preclinical studies, N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to effectively suppress the activity of TYK2 and downstream signaling pathways, leading to a reduction in cytokine production and inflammation. The selectivity of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide for TYK2 over other JAK family kinases such as JAK1, JAK2, and JAK3 is a key advantage in terms of reducing potential side effects. However, the long-term effects of TYK2 inhibition on the immune system and other physiological processes are not yet fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide in lab experiments is its selectivity for TYK2 over other JAK family kinases. This allows for more specific targeting of cytokine signaling pathways and reduces the potential for off-target effects. However, the high potency of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide also presents a challenge in terms of determining optimal dosing and minimizing potential toxicity.
Zukünftige Richtungen
There are several potential future directions for research on N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide. One area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Another potential direction is the investigation of the long-term effects of TYK2 inhibition on the immune system and other physiological processes. Additionally, further studies are needed to evaluate the safety and efficacy of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide in different patient populations and disease indications.
Wissenschaftliche Forschungsanwendungen
N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its therapeutic potential in various autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and lupus. In preclinical studies, N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to effectively suppress the activity of TYK2 and downstream signaling pathways, leading to a reduction in cytokine production and inflammation. Clinical trials are currently underway to evaluate the safety and efficacy of N-{2-[(butylamino)carbonyl]phenyl}-2-methylbenzamide in patients with psoriasis, psoriatic arthritis, and Crohn's disease.
Eigenschaften
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-2-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-20-18(22)16-11-7-8-12-17(16)21-19(23)15-10-6-5-9-14(15)2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQRJXXVPOZDJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(butylcarbamoyl)phenyl]-2-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.